4-Ethyl-6-phenylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74502-97-9 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-ethyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2/c1-2-11-8-12(14-9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
OLJNUUXZUPDODN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Ethyl 6 Phenylpyrimidine Derivatives
Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic compounds, but it is substantially less facile for the pyrimidine ring. wikipedia.org The presence of two electronegative nitrogen atoms in the ring decreases the π-electron density, thereby deactivating it towards attack by electrophiles. wikipedia.org Consequently, forceful conditions are often required for such reactions to proceed.
When electrophilic substitution does occur on substituted pyrimidines, the attack is directed to the C-5 position. This position is the most electron-rich, as it is meta to both ring nitrogen atoms and is thus least affected by their electron-withdrawing inductive effects. The reaction proceeds through a high-energy cationic intermediate, often called a σ-complex or benzenium ion, where the aromaticity of the pyrimidine ring is temporarily disrupted. growingscience.com The rate-determining step is typically the formation of this intermediate, with the subsequent loss of a proton to restore aromaticity being a rapid process. growingscience.com
Influence of Substituents on Regioselectivity
In 4-Ethyl-6-phenylpyrimidine, the substituents at positions C-4 and C-6 play a crucial role in modulating the reactivity of the C-5 position.
Ethyl Group (C-4): As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the pyrimidine ring, particularly at the adjacent C-5 position, making it more susceptible to electrophilic attack compared to an unsubstituted pyrimidine.
Phenyl Group (C-6): The phenyl group can exert both an electron-withdrawing inductive effect (-I) and a resonance effect (either +M or -M). Given its attachment to the electron-deficient pyrimidine ring, the net effect is typically deactivating.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction pathway is crucial for the functionalization of pyrimidine derivatives, allowing for the displacement of a good leaving group (such as a halide) by a nucleophile. wikipedia.org The reaction is facilitated by the ability of the electronegative ring nitrogens to stabilize the negatively charged intermediate.
The mechanism proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. umich.edu In this intermediate, the negative charge is delocalized over the ring and, most importantly, onto the nitrogen atoms. In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.
Site Selectivity of Nucleophilic Attack
For SNAr to occur on a this compound derivative, a leaving group must be present on the ring, typically at the C-2 position. The C-4 and C-6 positions are already occupied, but in other pyrimidine systems, these positions are also highly activated towards nucleophilic attack. The general order of reactivity for SNAr on a pyrimidine ring is C-4/C-6 > C-2. This selectivity can be explained by the stability of the Meisenheimer intermediate. When a nucleophile attacks at C-4 or C-6, the negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance. In contrast, attack at C-2 allows for significant delocalization primarily onto the adjacent nitrogen atoms. In the case of a hypothetical 2-chloro-4-ethyl-6-phenylpyrimidine, nucleophilic attack would selectively occur at the C-2 position, leading to its substitution.
Ring-Opening and Ring-Transformation Reactions
Under certain conditions, particularly with strong nucleophiles, substituted pyrimidines can undergo reactions that involve the cleavage and subsequent re-formation of the heterocyclic ring. These transformations are significant as they can lead to different heterocyclic systems or rearranged isomers.
One of the most important mechanisms in this class is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This pathway can be mistaken for a standard SNAr reaction but is fundamentally different. It is often observed in the reaction of substituted halopyrimidines with strong nucleophiles like sodium amide. wikipedia.org The process begins with the nucleophilic addition to an electron-deficient carbon (e.g., C-6), followed by cleavage of a ring bond (e.g., N1-C6) to form a ring-opened intermediate. clockss.org This intermediate then undergoes cyclization to form a new ring, expelling the leaving group in the process. wikipedia.org Isotope labeling studies have been instrumental in proving that this mechanism involves one of the original ring nitrogen atoms being displaced by a nitrogen atom from the nucleophile. wikipedia.org
Another significant transformation is the Dimroth Rearrangement . This is a type of isomerization reaction common to many nitrogen-containing heterocycles, including pyrimidines, that involves the transposition of ring atoms. wikipedia.orgnih.govwikipedia.org The reaction typically proceeds through a ring-opening to an intermediate, followed by rotation and ring-closure to yield an isomer. wikipedia.org For pyrimidines, this often involves the interchange of an endocyclic and an exocyclic nitrogen atom. The rearrangement can be promoted by heat, or under acidic or basic conditions, with the reaction rate being dependent on factors like pH and the nature of the substituents. nih.gov
Functional Group Interconversions on Ethyl and Phenyl Moieties
The ethyl and phenyl substituents on the pyrimidine core can be chemically modified without altering the heterocyclic ring, providing another avenue for creating diverse derivatives.
Reactions on the Ethyl Group: The ethyl group is susceptible to oxidation at its benzylic-like position (the carbon atom directly attached to the pyrimidine ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize this side chain. unizin.orgopenstax.org Provided the benzylic carbon has at least one hydrogen atom, the alkyl chain can be oxidized to a carboxylic acid group. libretexts.orglibretexts.org This reaction proceeds through a complex mechanism that involves the formation of benzylic radical intermediates. openstax.org
Reactions on the Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution. However, its reactivity is governed by the attached 4-ethylpyrimidine-6-yl substituent. The pyrimidine ring is strongly electron-withdrawing due to its two nitrogen atoms. Therefore, it acts as a deactivating group and a meta-director for electrophilic substitution on the phenyl ring. wikipedia.orglibretexts.org This means that reactions such as nitration, halogenation, or sulfonation will occur preferentially at the meta-positions of the phenyl ring, and the reaction will be slower than the same reaction on benzene. organicchemistrytutor.com
Metal-Catalyzed Coupling Reactions for Further Functionalization
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and these methods are highly applicable to the functionalization of this compound derivatives. researchgate.net
A primary strategy involves the use of a halogenated pyrimidine, such as 2-chloro-4-ethyl-6-phenylpyrimidine, as a substrate in palladium-catalyzed reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a powerful tool for this purpose. mdpi.comresearchgate.net This reaction allows for the introduction of a wide variety of aryl or vinyl groups at the C-2 position under relatively mild conditions. nih.govresearchgate.net The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the pyrimidine halide, transmetalation with the boronic acid (or its ester), and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Another advanced strategy is the direct C–H activation/functionalization, which avoids the need for pre-halogenating the substrate. rsc.orgnih.gov In the context of this compound, the nitrogen atoms of the pyrimidine ring can act as directing groups, coordinating to a transition metal catalyst (e.g., palladium) and directing the activation of C–H bonds at the ortho-positions of the phenyl ring. rsc.org This allows for the direct arylation, alkylation, or other functionalization of the phenyl substituent in a highly regioselective manner. youtube.com
The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions on chloro-pyrimidine scaffolds, illustrating the versatility of this method for creating substituted pyrimidine derivatives.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 (for 2-chloro-4-phenylpyrimidine) | mdpi.com |
| 6-Chloro-2,4-diaminopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 71 | researchgate.net |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 (for 4-phenyl-2,5,6-trichloropyrimidine) | researchgate.net |
| 6-Chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh₃)₄ | - | - | Moderate to Good | nih.gov |
Theoretical and Computational Investigations of 4 Ethyl 6 Phenylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become an indispensable tool for elucidating the molecular properties of organic compounds.
Density Functional Theory (DFT) Studies of Molecular Structure and Energetics
Density Functional Theory (DFT) calculations are instrumental in determining the optimized molecular geometry and energetic profile of 4-Ethyl-6-phenylpyrimidine. nih.gov By employing functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), researchers can compute key structural parameters including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical calculations provide a detailed three-dimensional representation of the molecule in its most stable energetic state. The optimization process seeks the minimum energy conformation, which is crucial for understanding the molecule's intrinsic stability and its interactions. For pyrimidine (B1678525) derivatives, DFT studies have been successfully used to predict geometries that are in good agreement with experimental data where available. researchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. ajchem-a.com A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO would likely be spread across the pyrimidine and phenyl rings, indicating the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative Note: This data is illustrative for a related pyrimidine compound and not specific to this compound, as direct data is unavailable.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). kfupm.edu.sa For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich areas, depicted as red or yellow, making them likely sites for electrophilic interaction. researchgate.net The hydrogen atoms of the phenyl and ethyl groups would exhibit a positive potential.
Theoretical Studies of Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors, based on Koopmans' theorem, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). ajchem-a.com These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness value suggests lower reactivity and greater stability. researchgate.net
Table 2: Global Reactivity Descriptors for a Representative Pyrimidine Derivative Note: This data is illustrative for a related pyrimidine compound and not specific to this compound, as direct data is unavailable.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5743 |
| Electron Affinity (A) | -ELUMO | 2.0928 |
| Chemical Hardness (η) | (I - A) / 2 | 2.24075 |
| Chemical Softness (S) | 1 / η | 0.4463 |
| Electronic Chemical Potential (μ) | -(I + A) / 2 | -4.33355 |
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation provide a dynamic perspective on the behavior of this compound.
Conformational Analysis and Stability
Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and identifying the most stable conformers. For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and the phenyl group relative to the pyrimidine ring. By performing a systematic scan of the potential energy surface as a function of the relevant dihedral angles, the global and local energy minima can be identified. researchgate.net These studies reveal the most probable shapes the molecule will adopt and the energy barriers between different conformations. The stability of different conformers is determined by a combination of steric and electronic effects. For similar pyrimidine-containing structures, the conformation of the ring itself (e.g., screw-boat) has been a subject of investigation. researchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of pyrimidine derivatives. rsc.org These theoretical investigations can map out the entire energy landscape of a chemical reaction, identifying transition states, intermediates, and the rate-determining steps. nih.gov
The synthesis of the 4,6-disubstituted pyrimidine core, central to this compound, often involves multicomponent reactions. For instance, the formation of related pyrido[2,3-d]pyrimidines has been theoretically studied, revealing a mechanism that proceeds through sequential steps of Knoevenagel condensation, Michael addition, and cyclization. nih.gov Computational analysis of such pathways provides precise energetic data for each step. For example, in the study of the uncatalyzed deamination of cytidine, a related pyrimidine-based nucleoside, computational methods were used to calculate the activation barriers for both stepwise and concerted mechanisms, showing excellent agreement with experimental values. nih.gov
Similarly, the enzymatic mechanism of dihydropyrimidinase, which acts on the pyrimidine ring, was investigated using a quantum mechanical cluster approach. rsc.org This study detailed the roles of specific amino acid residues in the active site, such as the concerted proton abstraction and donation by an aspartate residue, and confirmed the role of a tyrosine residue in stabilizing the transition state. rsc.org Such detailed mechanistic understanding is crucial for optimizing synthetic routes and for designing enzyme inhibitors.
| Methodology | Application Example | Key Findings | Reference |
|---|---|---|---|
| Quantum Mechanical Cluster Approach (DFT) | Mechanism of Dihydropyrimidinase | Identified key residues (Asp358, Tyr172) and proposed a detailed catalytic mechanism involving nucleophilic attack and concerted proton transfers. | rsc.org |
| SMD/LPNO-CEPA/1//CPCM/X3LYP | Knoevenagel condensation in pyrido[2,3-d]pyrimidine (B1209978) synthesis | Evaluated different mechanistic routes, such as base-catalyzed versus keto-enol tautomerism, to determine the most kinetically feasible pathway. | nih.gov |
| MD/EVB Simulations | Spontaneous deamination of cytidine | Calculated the rate-limiting barrier (23.2 kcal mol−1), which closely matched the experimental barrier (23.5 kcal mol−1). | nih.gov |
Quantitative Structure–Activity Relationship (QSAR) Methodologies for Pyrimidine Analogues
Quantitative Structure–Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrimidine analogues, QSAR studies are vital in medicinal chemistry for predicting the activity of new derivatives and guiding the design of more potent therapeutic agents. nih.govresearchgate.net The position of substituents on the pyrimidine nucleus is known to greatly influence the biological activities of these compounds. nih.govresearchgate.net
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that relates these descriptors to the observed biological activity. researchgate.netnih.gov
For example, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors successfully used MLR and ANN models, finding that the non-linear ANN model had superior predictive power. nih.gov In another study on pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors, a 3D-QSAR method called Comparative Molecular Similarity Index Analysis (CoMSIA) was used. rsc.org The resulting contour maps indicated that hydrophobic and hydrogen-bond donor fields had a significant impact on the inhibitory activity, providing a visual guide for structural modification. rsc.org The predictive power of a QSAR model is rigorously assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.netnih.gov
| Compound Series | Target/Activity | QSAR Model | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| Furopyrimidine and Thienopyrimidine Derivatives | VEGFR-2 Inhibition | MLR and ANN | MLR (R² = 0.889), ANN (R² = 0.998) | nih.gov |
| Pyrimidine Derivatives | Antileishmanial Activity | MLR and MNLR | MLR (R² = 0.824), MNLR (R² = 0.870) | researchgate.net |
| Pyrimidine-based Derivatives | FAK Inhibition | CoMSIA/HD | Q² = 0.699, R² = 0.931, R²test = 0.815 | rsc.org |
Molecular Dynamics Simulations for Chemical Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For pyrimidine analogues like this compound, MD simulations provide detailed, dynamic insights into their interactions with biological targets, such as proteins or nucleic acids. researchgate.net This method is crucial for understanding the stability of protein-ligand complexes, identifying key binding interactions, and elucidating the conformational changes that may occur upon binding. rsc.orgmdpi.com
An MD simulation begins with the three-dimensional coordinates of a system, such as a pyrimidine derivative docked into the active site of a target protein. The system is solvated in a box of water molecules and ions to mimic physiological conditions. A force field (e.g., AMBER, CHARMM) is applied, which consists of a set of equations and parameters that describe the potential energy of the system based on the positions of its atoms. rsc.orgmdpi.com By solving Newton's equations of motion, the trajectory of every atom is calculated over a set period, often ranging from nanoseconds to microseconds. mdpi.comaip.org
Analysis of the resulting trajectory can reveal important information. The Root Mean Square Deviation (RMSD) of the complex over time is often calculated to assess its structural stability. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are involved in the interaction. researchgate.net Furthermore, simulations can detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein, and how these interactions persist or change over the course of the simulation. mdpi.comresearchgate.net For instance, an MD study on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4 kinase revealed strong interactions with the hinge region of the protein and identified specific electrostatic interactions that contributed to the inhibitors' potency. mdpi.com
| System | Software | Force Field | Simulation Time | Key Findings | Reference |
|---|---|---|---|---|---|
| PAK4 Kinase with 7H-pyrrolo[2,3-d]pyrimidine inhibitors | GROMACS 2019.6 | AMBER99SB-ILDN | 200 ns | Complexes reached equilibrium after 50 ns; identified strong interactions with the hinge region and charged residues. | mdpi.com |
| FAK Receptor with novel pyrimidine inhibitors | Not Specified | CHARMM | Not Specified | Confirmed the stability of the protein-ligand complexes and the persistence of key hydrogen and hydrophobic bonds. | rsc.org |
| DNA Duplex with pyrimidine photoproduct | Not Specified | Not Specified | 1 µs | Revealed conformational polymorphism around the pyrimidine lesion and the influence of flanking sequences on flexibility. | aip.org |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4 Ethyl 6 Phenylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Ethyl-6-phenylpyrimidine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The expected spectrum would show distinct signals for the aromatic protons of the phenyl ring, the protons of the pyrimidine (B1678525) ring, and the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum would display a single peak for each chemically non-equivalent carbon atom. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, or part of the heterocyclic ring).
Without experimental data, a representative data table cannot be generated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental formula (C₁₂H₁₂N₂). The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions provides valuable structural information. Expected fragmentation pathways for this compound could involve the loss of the ethyl group, cleavage of the phenyl group, and fragmentation of the pyrimidine ring itself. The relative abundance of these fragment ions would be characteristic of the compound's structure.
A data table of mass-to-charge ratios (m/z) and their relative intensities cannot be provided without experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected absorptions would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Associated with the aromatic and pyrimidine rings, typically in the 1400-1600 cm⁻¹ region.
C-H bending vibrations: For both the aromatic and aliphatic groups, which would appear in the fingerprint region (below 1500 cm⁻¹).
A table of specific absorption frequencies and their corresponding functional group assignments is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound (due to the phenyl and pyrimidine rings), typically exhibit strong UV-Vis absorption.
The UV-Vis spectrum, recorded in a suitable solvent, would likely show absorption bands corresponding to π → π* and n → π* electronic transitions. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic properties of the compound and are influenced by the extent of conjugation and the solvent used.
Specific λ_max values and molar absorptivities for this compound have not been reported in the searched literature.
X-ray Crystallography for Solid-State Structural Determination
A search of crystallographic databases did not yield any entries for the crystal structure of this compound. Therefore, no crystallographic data, such as unit cell parameters or atomic coordinates, can be presented.
Advanced Chromatographic Techniques for Purity and Separation
Advanced chromatographic techniques are fundamental for the purification and purity assessment of synthesized organic compounds. For this compound, a combination of these methods would be employed.
Thin-Layer Chromatography (TLC) would likely be used to monitor the progress of its synthesis and to determine appropriate solvent systems for column chromatography.
Column Chromatography , using a stationary phase like silica (B1680970) gel, would be the primary method for the purification of the crude product. The choice of eluent (a single solvent or a mixture) would be optimized to achieve efficient separation from any starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) would be utilized for the final purity analysis of the isolated compound. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, would be a common approach. The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC) could also be a suitable technique for purity assessment, provided the compound is thermally stable and sufficiently volatile.
Specific retention times and detailed chromatographic conditions for this compound are not available in the public domain.
Role of 4 Ethyl 6 Phenylpyrimidine As a Chemical Scaffold and Precursor in Advanced Synthesis
Design and Synthesis of Complex Pyrimidine-Containing Architectures
The 4-ethyl-6-phenylpyrimidine moiety serves as a foundational building block for the synthesis of intricate molecular structures. Synthetic strategies often focus on the functionalization of the pyrimidine (B1678525) ring or the pendant phenyl and ethyl groups to build larger, more complex systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce additional aryl or heteroaryl substituents at various positions, leading to extended π-conjugated systems. nih.gov The synthesis of such complex architectures is often driven by the desire to create molecules with specific electronic, optical, or biological properties.
One approach to constructing complex pyrimidine-containing architectures involves a multi-step synthetic sequence that begins with a Biginelli-type condensation to form a dihydropyrimidine (B8664642) core, followed by oxidation and subsequent functionalization. nih.gov This methodology allows for the introduction of a variety of substituents onto the pyrimidine scaffold. For example, a 4-methyl-2,6-diphenylpyrimidine-5-carboxylate scaffold has been used in a photoredox-mediated, palladium-catalyzed C–H arylation to produce phenyl-extended analogues. nih.gov This strategy highlights how a substituted pyrimidine core can be elaborated into a more complex, multi-aryl structure.
Furthermore, the pyrimidine ring can be annulated with other heterocyclic rings to create fused systems. For instance, the reaction of a suitably functionalized pyrimidine with appropriate reagents can lead to the formation of triazolopyrimidines or pyrazolopyrimidines, which are complex heterocyclic systems with a range of interesting properties. nih.gov
Scaffold Diversification Strategies for this compound Derivatives
Diversification of the this compound scaffold is crucial for exploring structure-activity relationships and discovering new functionalities. scilit.com A number of synthetic strategies can be employed to achieve this, targeting different positions on the molecule for modification.
A powerful and innovative approach for pyrimidine diversification is the deconstruction-reconstruction strategy. scilit.comscbt.com This method involves the conversion of a pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block. scilit.comscbt.com This intermediate can then be used in various heterocycle-forming reactions to generate a wide array of new heterocyclic structures, effectively diversifying the original pyrimidine core. scilit.comscbt.com
Other diversification strategies include:
Functionalization of the Ethyl Group: The ethyl group can be a site for various chemical transformations. For example, benzylic bromination followed by nucleophilic substitution can introduce a range of functional groups.
Modification of the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or acyl groups. These groups can then be further manipulated to create a diverse library of derivatives.
Reactions at the Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring can be quaternized, and the carbon atoms can be targeted for lithiation followed by reaction with electrophiles, although regioselectivity can be a challenge.
| Strategy | Description | Potential Modifications |
|---|---|---|
| Deconstruction-Reconstruction | Conversion to an N-arylpyrimidinium salt, cleavage to an iminoenamine, and subsequent recyclization with various reagents. scilit.comscbt.com | Formation of diverse heterocycles such as azoles. scilit.comscbt.com |
| Functionalization of the Ethyl Group | Chemical modification of the ethyl substituent. | Introduction of halogens, hydroxyl groups, amines, etc. |
| Modification of the Phenyl Ring | Electrophilic aromatic substitution or cross-coupling reactions on the phenyl ring. | Introduction of nitro, halogen, acyl, aryl, or alkyl groups. |
| Reactions at the Pyrimidine Ring | Direct functionalization of the pyrimidine core. | N-alkylation, C-H activation, or metal-halogen exchange followed by electrophilic quench. |
Development of Novel Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold is an excellent starting point for the synthesis of novel and more complex heterocyclic systems. The inherent reactivity of the pyrimidine ring and its substituents allows for annulation and condensation reactions to build fused and linked heterocyclic structures.
One important class of fused heterocycles that can be derived from pyrimidine precursors are the triazolopyrimidines . nih.govvt.edu These compounds are of significant interest due to their diverse biological activities. vt.edu The synthesis of triazolopyrimidines can be achieved through several routes, including the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or the oxidative cyclization of pyrimidin-2-yl-amidines. frontiersin.org Starting with an appropriately functionalized this compound derivative, such as an amino or hydrazino substituted pyrimidine, these synthetic routes can be adapted to generate novel triazolopyrimidines incorporating the this compound moiety.
Another important class of fused systems are the pyrazolopyrimidines . mdpi.com These compounds also exhibit a wide range of biological activities. mdpi.com The synthesis of pyrazolopyrimidines can be achieved by reacting a pyrimidine derivative containing a good leaving group with hydrazine (B178648) or by the cyclization of a pyrazolyl precursor. For example, a 4-imino-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine has been used as a precursor for the synthesis of pyrazolo[4,3-e] nih.govvt.edutriazolo[4,3-c]pyrimidine derivatives.
The development of these novel heterocyclic systems is often guided by the principles of medicinal chemistry, where the combination of different heterocyclic rings can lead to compounds with enhanced biological activity or improved pharmacokinetic properties.
Application in Materials Chemistry and Optoelectronic Devices
Pyrimidine derivatives, including those based on the this compound scaffold, have shown significant promise in the field of materials chemistry, particularly in the development of organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in donor-acceptor type molecules, which are often employed as emitters in OLEDs.
When combined with suitable electron-donating moieties, phenylpyrimidine derivatives can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient harvesting of both singlet and triplet excitons, leading to high quantum efficiencies in OLEDs. For example, derivatives of 2-phenylpyrimidine (B3000279) containing triphenylamino or 4,4'-dimethoxytriphenylamino donor groups have been synthesized and shown to be effective emitters in OLEDs, achieving high external quantum efficiencies.
The photophysical properties of these materials, such as their emission color and quantum yield, can be tuned by modifying the substituents on the pyrimidine and phenyl rings. The introduction of different donor groups or the extension of the π-conjugated system can lead to a bathochromic (red) shift in the emission spectrum, allowing for the generation of a range of colors. The high thermal stability of these compounds is also a crucial factor for their application in electronic devices.
| Application | Role of the Phenylpyrimidine Moiety | Key Properties | Example |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting unit in emitter molecules. | High thermal stability, tunable photophysical properties, potential for TADF. | Derivatives of 2-phenylpyrimidine with triphenylamino donors as emitters. |
Ligand Design in Coordination Chemistry
The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows for the use of this compound and its derivatives as ligands in coordination chemistry. The design of ligands based on this scaffold can lead to the formation of metal complexes with interesting structural, catalytic, and photophysical properties.
The pyrimidine ring can act as a monodentate or a bridging ligand, coordinating to one or more metal centers. The coordination mode will depend on the steric and electronic properties of the ligand and the metal ion. By introducing additional coordinating groups onto the this compound scaffold, multidentate ligands can be synthesized. For example, the introduction of pyridyl or other nitrogen-containing heterocycles at the 2-, 4-, or 6-positions of the pyrimidine ring can create bidentate or tridentate ligands capable of forming stable chelate complexes with transition metals.
These metal complexes can have a variety of applications. For instance, palladium complexes bearing pyrimidine-based ligands have been shown to be effective catalysts for C-H activation and arylation reactions. The pyrimidine nitrogen atom can act as a directing group, facilitating the regioselective functionalization of the molecule. Furthermore, the incorporation of pyrimidine-based ligands into metal-organic frameworks (MOFs) could lead to materials with novel porous structures and functionalities for applications in gas storage, separation, and catalysis. nih.gov The photophysical properties of the ligands can also be modulated upon coordination to a metal center, leading to the development of new luminescent materials and sensors.
Future Research Directions and Emerging Trends in 4 Ethyl 6 Phenylpyrimidine Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
Traditional methods for pyrimidine (B1678525) synthesis often involve harsh reagents and generate significant waste, prompting a shift towards more environmentally benign protocols. rasayanjournal.co.in The future of synthesizing 4-Ethyl-6-phenylpyrimidine and its derivatives lies in the adoption of green chemistry principles. nih.gov Key areas of development include multicomponent reactions (MCRs), the use of novel catalysts, and alternative energy sources.
MCRs, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules, minimizing solvent use and purification steps. bohrium.com An efficient pathway to the this compound core could involve a one-pot condensation of a β-diketone (or its equivalent), an aldehyde, and an amidine source, a strategy that is being refined with sustainable catalysts. researchgate.net
Recent advances have highlighted the use of various catalytic systems to improve yield and reduce environmental impact. These include:
Noble Metal Catalysts: Iridium and Ruthenium pincer complexes have been shown to catalyze the synthesis of pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgorganic-chemistry.orgacs.org This approach is attractive as it utilizes readily available alcohol feedstocks. bohrium.com
Earth-Abundant Metal Catalysts: Nickel(II) and Iron(II) complexes are being explored as cost-effective and less toxic alternatives for promoting pyrimidine-forming annulations. acs.org
Green Solvents and Catalysts: The use of ionic liquids as recyclable reaction media and catalysts is gaining traction. rasayanjournal.co.in Techniques such as ultrasound-assisted and microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov
A comparison of traditional versus emerging sustainable methods is outlined below.
| Feature | Traditional Synthesis | Sustainable/Green Synthesis |
| Approach | Stepwise reactions | Multicomponent, one-pot synthesis bohrium.com |
| Catalysts | Often stoichiometric strong acids/bases | Catalytic amounts of transition metals (Ir, Ni, Fe) or green catalysts nih.govacs.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.in |
| Energy Input | Conventional heating (hours) | Microwave or ultrasonic irradiation (minutes) nih.govjmaterenvironsci.com |
| Byproducts | Stoichiometric waste salts | Water, hydrogen, or recyclable catalyst systems acs.org |
| Atom Economy | Lower | Higher, incorporating most atoms from reactants into the final product |
Future work will focus on optimizing these green methods for the specific synthesis of this compound, aiming for catalyst systems that are not only efficient but also recoverable and reusable, further enhancing the sustainability of the process.
Exploration of Novel Reactivity Patterns and Transformation Pathways
Beyond its synthesis, the this compound scaffold serves as a versatile building block for more complex molecules. Future research is aimed at uncovering new ways to functionalize this core structure to generate molecular diversity. A promising strategy is the "deconstruction-reconstruction" approach, which dramatically expands the synthetic possibilities. nih.gov
This method involves activating the pyrimidine ring by converting it into an N-arylpyrimidinium salt. This salt can then be cleaved selectively, breaking down the pyrimidine into a versatile iminoenamine intermediate. This intermediate can then be "reconstructed" by reacting it with various building blocks to form entirely new heterocyclic systems. nih.gov
Potential transformations starting from this compound could include:
Synthesis of other Heterocycles: The iminoenamine intermediate could be cyclized with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form 1,2-oxazoles, or with ketone-derived enolates to generate highly substituted pyridines. nih.gov
Functionalization of the Phenyl Ring: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the C6-phenyl group can introduce new functional handles. These can be further modified, for instance, through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, to attach diverse molecular fragments. nih.gov
Reactivity at the Ethyl Group: The ethyl group at the C4 position, while generally less reactive, could potentially be functionalized at the benzylic-like position via radical-based reactions under specific conditions.
These novel pathways allow a single, well-defined core like this compound to become a gateway to large libraries of diverse compounds, a crucial advantage in structure-activity relationship (SAR) studies for drug discovery. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work, saving significant time and resources. Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of heterocyclic compounds like pyrimidines. ijcce.ac.irphyschemres.org
For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to predict a range of crucial parameters before the molecule is even synthesized. jacsdirectory.comsamipubco.com
Key Parameters Predictable via DFT:
| Parameter | Description and Significance |
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. This is fundamental for understanding steric effects and intermolecular interactions. jacsdirectory.com |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. ijcce.ac.irsemanticscholar.org |
| Molecular Electrostatic Potential (MEP) | Maps the electron density on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This predicts sites for hydrogen bonding and electrophilic/nucleophilic attack. semanticscholar.org |
| Mulliken Atomic Charges | Calculates the partial charge distribution on each atom, providing insight into the molecule's polarity and local reactivity sites. semanticscholar.org |
| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, which can be used to confirm the identity and purity of the synthesized compound by comparing theoretical and experimental data. physchemres.org |
By modeling this compound and its potential derivatives, researchers can screen candidates in silico, prioritizing those with desirable electronic properties or predicted reactivity for synthesis. This predictive power accelerates the design cycle for new materials and therapeutic agents.
Integration with Machine Learning and Artificial Intelligence in Chemical Design
The synergy between artificial intelligence (AI) and chemistry is revolutionizing molecular design and synthesis. mdpi.com Machine learning (ML) models, trained on vast datasets of chemical reactions and molecular properties, can now predict outcomes with remarkable accuracy, guiding the discovery of novel compounds like derivatives of this compound. nih.govacs.org
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural features of pyrimidine derivatives with their biological activity (e.g., anticancer or antifungal effects). researchgate.netmdpi.comnih.gov These models can then screen virtual libraries of novel this compound analogues to identify candidates with the highest predicted potency.
De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. nih.gov By providing the model with a desired set of properties (e.g., high affinity for a specific kinase, good solubility), it can generate novel pyrimidine-based structures that have never been synthesized before.
Retrosynthesis Prediction: AI-powered tools can analyze a complex target molecule and propose the most efficient synthetic pathways to create it. acs.org This can help chemists devise optimal, high-yield routes to complex derivatives of this compound, avoiding costly trial-and-error experimentation.
Reaction Condition Optimization: AI algorithms can analyze experimental data to identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of a desired product.
Scalable Synthesis and Process Optimization for Industrial Relevance
For a compound to move from academic curiosity to a commercially viable product, its synthesis must be scalable, safe, and cost-effective. Process optimization for this compound would focus on translating an efficient laboratory-scale synthesis into a robust industrial process.
Key considerations for scalable synthesis include:
Reaction Type: One-pot multicomponent reactions are highly desirable for industrial applications as they reduce the number of unit operations (e.g., isolations, purifications, solvent swaps), which saves time, energy, and cost. bohrium.com
Catalyst Choice and Recovery: While noble metal catalysts like iridium can be highly efficient, their cost can be prohibitive on a large scale. organic-chemistry.org Research into cheaper, earth-abundant metal catalysts (e.g., nickel, iron) is crucial. acs.org Furthermore, developing methods for catalyst recovery and reuse is essential for economic viability and sustainability.
Flow Chemistry vs. Batch Processing: Continuous flow chemistry offers several advantages over traditional batch processing for large-scale synthesis. Flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety by minimizing the volume of hazardous materials at any given time, and can often improve yields and purity.
Downstream Processing: The purification of the final product is a major cost driver. Optimizing the reaction to minimize byproduct formation simplifies purification, potentially reducing the need for costly techniques like column chromatography in favor of simpler methods like crystallization or distillation.
The goal is to develop a manufacturing process that is not only high-yielding but also aligns with the principles of green chemistry, ensuring both economic and environmental sustainability.
Design Principles for Next-Generation Pyrimidine-Based Scaffolds
The pyrimidine ring is recognized as a "privileged scaffold" because it can bind to a wide variety of biological targets, particularly protein kinases, by mimicking the hinge-binding interactions of ATP. acs.orgrsc.org The this compound core provides a robust framework for designing next-generation therapeutic agents. The design principles revolve around strategic modifications of the substituents to tune potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Strategic Design Principles for this compound Scaffolds:
| Position | Substituent | Potential Role in Design | Example Modification |
| C4 | Ethyl Group | Modulates solubility, metabolic stability, and steric interactions within the binding pocket. Can be altered to fine-tune physical properties. | Replacement with cyclopropyl, trifluoromethyl, or methoxy (B1213986) groups to alter lipophilicity and metabolic profile. |
| C6 | Phenyl Group | Acts as a key recognition element. Can be substituted to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target protein, thereby enhancing potency and selectivity. nih.gov | Introduction of chloro, bromo, or methoxy groups at the para- or meta-positions of the phenyl ring to probe for additional binding pockets or improve bioavailability. nih.gov |
| C2 | Hydrogen (unsubstituted) | A primary site for introducing diverse functionality. Adding substituents here can target the solvent-exposed region of a binding site or introduce vectors for covalent inhibition. | Addition of amino, morpholino, or other heterocyclic groups to improve solubility and target engagement. nih.gov |
| C5 | Hydrogen (unsubstituted) | Modification at this position can influence the electronic properties of the ring and provide another vector for interaction, often pointing towards the "gatekeeper" residue in kinase active sites. acs.org | Introduction of small groups like methyl or halogens to improve selectivity and block unwanted off-target activities. |
By systematically applying these principles, medicinal chemists can evolve the this compound scaffold to develop highly potent and selective inhibitors for specific disease targets, such as oncogenic kinases or inflammatory mediators, paving the way for next-generation therapeutics. news-medical.net
Q & A
Basic Research Question
- ¹H/¹³C NMR : Chemical shifts for the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.5 ppm for CH₂) and pyrimidine protons (δ ~8.2–8.5 ppm) confirm regiochemistry. Discrepancies in aromatic proton splitting patterns may indicate rotational isomerism .
- X-ray crystallography : SHELX refinement (R factor < 0.04) reveals dihedral angles between phenyl and pyrimidine rings (29–46°), critical for assessing planarity and hydrogen-bonding interactions .
What experimental strategies address contradictions in spectral data for this compound derivatives?
Advanced Research Question
Discrepancies between calculated and observed HRMS or NMR data often arise from:
- Tautomerism : Use variable-temperature NMR to identify equilibrium states of keto-enol tautomers .
- Crystallographic twinning : SHELXD or PLATON software can model twin domains in X-ray data, ensuring accurate bond-length measurements .
- Impurity profiling : LC-MS with ion-trap detectors identifies byproducts (e.g., dehalogenated species) at ppm levels .
How can fluorination at the 4-position be optimized for this compound analogs?
Advanced Research Question
Fluorination via β-CF₃-aryl ketones involves:
- Solvent selection : DMF enhances electrophilic fluorination efficiency (yield >80%) compared to THF .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor monofluorination, while higher temperatures (80°C) promote difluorinated byproducts .
- 19F NMR monitoring : Track reaction progress using δ −110 to −115 ppm for CF₃ groups .
What methodologies are recommended for evaluating the biological activity of this compound?
Advanced Research Question
- Antimicrobial assays : Use microbroth dilution (MIC < 50 µg/mL against S. aureus) with positive controls (e.g., ciprofloxacin) .
- Enzyme inhibition studies : Screen against dihydrofolate reductase (DHFR) via UV-Vis kinetics (IC₅₀ < 10 µM) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to doxorubicin .
How do substituent effects on the phenyl ring influence the reactivity of this compound?
Basic Research Question
- Electron-donating groups (e.g., −OCH₃) : Increase nucleophilic aromatic substitution rates at the pyrimidine 2-position .
- Electron-withdrawing groups (e.g., −NO₂) : Stabilize intermediates in Suzuki-Miyaura couplings, achieving >90% cross-coupling efficiency .
- Steric hindrance : Ortho-substituents reduce reaction rates by 30–50% in Ullmann-type couplings .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (LD₅₀ > 2000 mg/kg in rats) .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
- Spill management : Absorb with vermiculite and incinerate in a licensed facility .
How can computational modeling guide the design of this compound-based inhibitors?
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding affinities (ΔG < −8 kcal/mol) to target proteins like EGFR .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize synthetic targets .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories using GROMACS .
Table 1: Representative Synthetic Yields for this compound Derivatives
| Substituent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-NO₂-C₆H₄ | 24 | 92 | |
| 4-F-C₆H₄ | 12 | 85 | |
| 3-CH₃-C₆H₄ | 18 | 78 | |
| 2-Cl-C₆H₄ | 36 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
